Nicotinaldehyde derivatives constitute a structurally diverse class of nitrogen-containing heterocycles that have profoundly influenced drug discovery. The pyridine core serves as a privileged scaffold due to its inherent bioisosteric properties, mimicking natural metabolites and enabling targeted interactions with biological macromolecules [2]. Historically, substitutions on the pyridine ring—particularly at the 2, 4, and 6 positions—have been exploited to optimize pharmacological profiles. For example, chloro and amino group substitutions enhance electronic properties and binding affinity, as evidenced in antifungal, antiviral, and anticancer agents [2]. The electron-withdrawing aldehyde group is particularly valuable, serving as a synthetic handle for nucleophilic additions or condensations to generate imines, hydrazones, or heterocyclic fused systems [2] [4].
Recent advancements highlight the role of nicotinaldehydes in addressing antimicrobial resistance. Derivatives such as DMPN (2,6-dimethyl-4-phenylnicotinaldehyde) and BrPN (4-(4-bromophenyl)nicotinaldehyde) exhibit potent antibiofilm and antiquorum sensing activities against oral pathogens like Pseudomonas aeruginosa and Bacillus species (MIC: 1.56–49.2 µg/mL) [2]. Computational studies, including density functional theory (DFT) analyses, correlate their efficacy with narrow HOMO-LUMO energy gaps (0.149–0.159 eV), which facilitate charge transfer interactions with biological targets [2].
Property | Value | |
---|---|---|
IUPAC Name | 6-Chloro-4-(methylamino)pyridine-3-carbaldehyde | |
CAS Number | 449811-29-4 | |
Molecular Formula | C₇H₇ClN₂O | |
Molecular Weight | 170.60 g/mol | |
SMILES | CNc1cc(Cl)ncc1C=O | |
LogP | 1.42 | |
Hydrogen Bond Acceptors | 3 | |
Hydrogen Bond Donors | 1 | |
Purity | ≥95% | [3] |
4-Chloro-6-(methylamino)nicotinaldehyde integrates two critical functional groups—an aldehyde and a chloro substituent—that enable divergent synthetic routes. The chloro group facilitates Pd-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to generate biaryl motifs essential for drug-like molecules [2]. This is exemplified by protocols using Pd(PPh₃)₄ catalysts and K₃PO₄ base in dioxane/water (4:2) at 80–95°C, yielding functionalized nicotinaldehydes at 75–92% efficiency [2]. Concurrently, the aldehyde undergoes condensation with nucleophiles (e.g., amines, hydrazines) to form Schiff bases or heterocycles like imidazoles—key pharmacophores in kinase inhibitors [4] .
DFT studies reveal that the methylamino group enhances electron density at C4/C6, directing regioselective electrophilic attacks. The aldehyde carbon's electrophilicity (partial charge: δ⁺0.42) further promotes nucleophilic additions [2]. Such properties are exploited in synthesizing fibroblast growth factor receptor (FGFR) inhibitors, where this scaffold acts as a core building block. For instance, structural analogs demonstrate nanomolar inhibition of FGFR4 by forming hydrogen bonds with hinge-region residues (Val199, Asp359) [4] .
Position | Substituent | Role in Synthesis | Example Reaction | |
---|---|---|---|---|
C4 | Methylamino | Electron donation; directs electrophiles to C5/C6 | Nucleophilic aromatic substitution | |
C6 | Chloro | Suzuki coupling site; enables C-C bond formation | Pd(0)-catalyzed cross-coupling | |
C3 | Aldehyde | Electrophilic center for condensations | Schiff base formation | [2] [4] |
Rational Design of Derivatives:
Structure-activity relationship (SAR) studies emphasize that:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1